4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
CAS No.: 672925-52-9
Cat. No.: VC7532026
Molecular Formula: C18H11ClN2O2
Molecular Weight: 322.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 672925-52-9 |
|---|---|
| Molecular Formula | C18H11ClN2O2 |
| Molecular Weight | 322.75 |
| IUPAC Name | 4-(4-chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C18H11ClN2O2/c19-13-6-8-14(9-7-13)22-17-15-10-16(12-4-2-1-3-5-12)23-18(15)21-11-20-17/h1-11H |
| Standard InChI Key | XEPVJFXIGIIQCM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Characteristics
The compound’s architecture combines a furan ring fused to a pyrimidine scaffold, with a phenyl group at position 6 and a 4-chlorophenoxy moiety at position 4. The planar furan-pyrimidine system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom enhances stability and influences reactivity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.75 g/mol |
| CAS Number | 672925-52-9 |
| Key Functional Groups | Furan, Pyrimidine, Chlorophenoxy, Phenyl |
Comparisons to analogs like 4-[(4-bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine (CAS No. CB31525729) highlight the impact of substituents on electronic and steric properties. Replacing the sulfanyl group with chlorophenoxy alters solubility and potential binding affinities .
Synthesis and Optimization
The synthesis of 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step reactions leveraging furan and pyrimidine precursors. A generalized approach includes:
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Furan Precursor Preparation: Cyclization of substituted furans under acidic or basic conditions.
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Pyrimidine Ring Formation: Condensation with amidines or cyanamide derivatives.
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Substituent Introduction: Nucleophilic aromatic substitution or coupling reactions to attach phenyl and chlorophenoxy groups .
Future Research Directions
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Pharmacological Profiling: Screen against kinase panels and cancer cell lines to identify therapeutic targets.
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Structure-Activity Relationship (SAR) Studies: Modify substituents to optimize potency and selectivity.
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Scale-Up Synthesis: Adapt high-yield methodologies from patent US10738058B2 for industrial production .
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